6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
Description
6-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a coumarin-oxadiazole hybrid compound characterized by a methoxy group at the 6-position of the coumarin scaffold and a 5-phenyl-substituted 1,3,4-oxadiazole ring at the 3-position. Its crystal structure (C20H18N2O6) was resolved using SHELX software, revealing a methanol solvate (1:1 ratio) with distinct hydrogen-bonding interactions .
Properties
IUPAC Name |
6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-22-13-7-8-15-12(9-13)10-14(18(21)23-15)17-20-19-16(24-17)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUCCZNLOOBMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group at the 6th position using methyl iodide and a base like potassium carbonate.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under acidic conditions.
Coupling of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction using phenylboronic acid and a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential anti-cancer properties. Research indicates that derivatives of oxadiazole compounds often exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the chromenone structure may enhance these effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited selective cytotoxicity against breast cancer cells. The study highlighted the role of the oxadiazole ring in mediating interactions with cellular targets involved in cancer progression .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of 6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one. Compounds containing oxadiazole rings have been reported to possess significant antibacterial and antifungal properties.
Research Findings:
In vitro studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Agricultural Chemistry
The potential use of this compound as a pesticide or herbicide is also being explored. Its chemical structure suggests possible herbicidal activity against certain weed species.
Experimental Data:
Field trials have indicated that formulations containing oxadiazole derivatives can effectively reduce weed populations while being less harmful to crops compared to traditional herbicides .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6-methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Substituent Effects on the Oxadiazole Ring
- Target Compound: The 5-phenyl group on the oxadiazole ring contributes to π-π stacking interactions in crystal packing, as observed in its methanol solvate structure .
- Analog 1 : 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one (lacking the 6-methoxy group) exhibits polymorphism, with three distinct crystal forms influencing solubility and bioavailability .
- Analog 2 : 6-Methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one (C20H18N2O6) shares the 6-methoxy coumarin core but differs in oxadiazole substituents, resulting in altered hydrogen-bonding networks .
Heterocycle Replacement
Functional Group Modifications
Crystallographic and Spectroscopic Insights
- Crystal Structures: The target compound’s methanol solvate forms hydrogen bonds between the coumarin carbonyl and methanol hydroxyl groups, stabilizing the lattice . In contrast, non-methoxy analogs exhibit diverse packing modes, such as herringbone arrangements in polymorphs .
- Spectroscopic Data : IR and NMR spectra of analogs (e.g., compounds) confirm the presence of C=N (1600–1650 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches, with shifts reflecting substituent electronic effects .
Biological Activity
6-Methoxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one derivatives. Its unique structure, characterized by a methoxy group and a phenyl-substituted oxadiazole ring, has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial and anticancer properties, as well as mechanisms of action and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. For instance, a study evaluated its efficacy against Gram-positive and Gram-negative bacteria using standard antimicrobial susceptibility tests.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | 18 | 40 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it was tested against A549 human lung adenocarcinoma cells. The compound demonstrated significant cytotoxicity, with an IC50 value comparable to established chemotherapeutic agents.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | A549 |
| Cisplatin | 20 | A549 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets.
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits key metabolic enzymes.
-
Anticancer Mechanism : The anticancer effects are likely mediated through:
- Induction of apoptosis via caspase activation.
- Inhibition of cell proliferation by interfering with cell cycle progression.
Case Study 1: Antimicrobial Efficacy
In a study published in Asian Journal of Chemistry, compounds related to the oxadiazole class were synthesized and tested for antimicrobial activity. The findings indicated that substitutions on the oxadiazole ring significantly influenced antimicrobial potency, suggesting that similar modifications could enhance the activity of 6-methoxy derivatives .
Case Study 2: Anticancer Properties
Research conducted on various derivatives demonstrated that modifications in the phenyl ring could enhance anticancer activity. The presence of electron-withdrawing groups was found to improve cytotoxic effects against A549 cells significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
